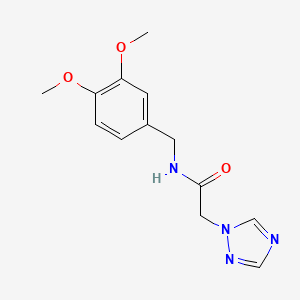

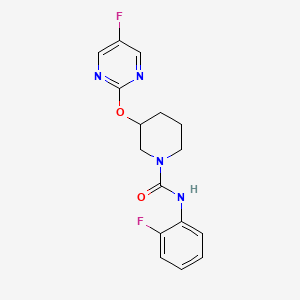

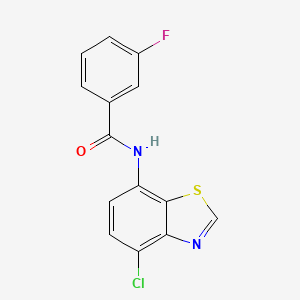

![molecular formula C22H21N5O3S2 B2596978 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1172542-26-5](/img/structure/B2596978.png)

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives have been studied for their potential anti-tubercular properties . They have shown promising results in inhibiting the growth of M. tuberculosis .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one method, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds. These were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data . The structure of the compound can also be determined by X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling reactions, condensation reactions, and reactions involving microwave irradiation . The specific reactions and conditions can vary depending on the specific benzothiazole derivative being synthesized .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. The NMR data can provide information about the chemical structure of the compound .Wissenschaftliche Forschungsanwendungen

Antibacterial and Anticancer Properties

Research indicates that compounds structurally related to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Additionally, similar compounds have demonstrated potential as anticancer agents, with some showing significant activity against human liver cancer and breast cancer cell lines (Deshineni et al., 2020).

Antimicrobial Activities

Various derivatives structurally akin to this compound have been synthesized and evaluated for their antimicrobial properties. Some of these derivatives exhibited promising antimicrobial activities, potentially offering new avenues for drug development (Gouda et al., 2010).

Potential as Insecticidal Agents

Compounds with structural similarities to this compound have also been investigated for their potential as insecticidal agents. Studies indicate that these compounds can be effective against certain pests like the cotton leafworm, Spodoptera littoralis, suggesting a role in agricultural pest management (Soliman et al., 2020).

Applications in Synthesis of Heterocyclic Compounds

The compound and its analogs have been used in the synthesis of various heterocyclic compounds. These synthetic processes often lead to the creation of molecules with potential pharmacological activities, thus expanding the scope of medicinal chemistry research (Mohamed, 2021).

Zukünftige Richtungen

Benzothiazole derivatives have shown promising anti-tubercular activity, making them a potential area of future research . Further studies are needed to fully understand their mechanism of action and to optimize their synthesis. Additionally, more research is needed to evaluate their safety and efficacy in clinical settings.

Wirkmechanismus

Target of Action

The primary targets of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide tuberculosis , suggesting that this compound may also target the same organism.

Mode of Action

The exact mode of action of This compound tuberculosis . This interaction could potentially inhibit the growth of the bacteria.

Biochemical Pathways

The biochemical pathways affected by This compound tuberculosis .

Result of Action

The molecular and cellular effects of This compound tuberculosis by interfering with the cell wall biosynthesis pathway .

Eigenschaften

IUPAC Name |

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3S2/c1-12(28)27-9-8-13-17(11-27)32-22(24-19(29)14-10-26(2)25-20(14)30-3)18(13)21-23-15-6-4-5-7-16(15)31-21/h4-7,10H,8-9,11H2,1-3H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIJZUMHPHDRQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CN(N=C5OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2596897.png)

![2-[(2-chloroacetyl)-methylamino]-N-(4-chlorophenyl)acetamide](/img/structure/B2596898.png)

![4-methyl-2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2596903.png)

![(2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile](/img/structure/B2596904.png)

![N-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2596913.png)